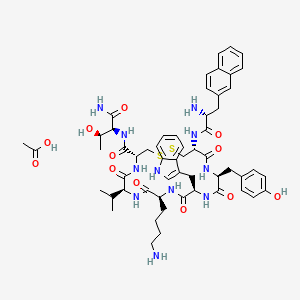
Lanreotide acetate
Overview
Description
Lanreotide acetate is a synthetic cyclic octapeptide analog of the natural hormone somatostatin. It is primarily used in the management of acromegaly and symptoms caused by neuroendocrine tumors, particularly carcinoid syndrome . This compound is marketed under the brand name Somatuline and is manufactured by Ipsen Pharmaceuticals .
Preparation Methods
The synthesis of lanreotide acetate involves a solution phase synthesis method. The process includes the coupling of two suitably protected tetrapeptide fragments. These fragments undergo deprotection, oxidation, and treatment with acetic acid to yield this compound with the desired purity . The industrial production method follows a similar approach, ensuring high purity and consistency in the final product .
Chemical Reactions Analysis
Lanreotide acetate undergoes several types of chemical reactions, including:
Oxidation: The oxidation of the disulfide bond in the peptide chain is a critical step in its synthesis.
Substitution: The peptide fragments are protected and deprotected using various reagents to ensure the correct sequence and structure.
Common Reagents and Conditions: The synthesis involves reagents such as acetic acid, oxidizing agents, and protecting groups for amino acids.
Major Products: The primary product is this compound, which is obtained after the final deprotection and oxidation steps.
Scientific Research Applications
Lanreotide acetate has a wide range of applications in scientific research, including:
Mechanism of Action
Lanreotide acetate exerts its effects by mimicking the natural hormone somatostatin. It binds to somatostatin receptors, particularly SSTR2 and SSTR5, leading to the inhibition of growth hormone release . This action helps manage conditions like acromegaly by reducing the levels of growth hormone and insulin-like growth factor 1 . Additionally, this compound exhibits antisecretory effects through the suppression of cyclic adenosine monophosphate (cAMP) and activation of ion currents such as potassium and calcium, leading to membrane hyperpolarization and inhibition of calcium-mediated depolarization .
Comparison with Similar Compounds
Lanreotide acetate is often compared with other somatostatin analogs, such as octreotide. Both compounds are used in the treatment of acromegaly and neuroendocrine tumors, but they have distinct attributes:
This compound: Known for its long-acting formulation and ease of administration.
Octreotide: Another somatostatin analog with similar therapeutic uses but different pharmacokinetic properties.
Unique Attributes: This compound has a longer dosing interval and a more favorable administration profile compared to octreotide.
Similar compounds include:
Octreotide: Used for similar indications but with different administration and pharmacokinetic profiles.
Pasireotide: Another somatostatin analog with broader receptor affinity and different clinical applications.
This compound stands out due to its long-acting formulation and specific receptor affinity, making it a valuable therapeutic agent in managing hormone-related disorders and neuroendocrine tumors .
Properties
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPIBGCLCPUHE-UISHROKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H73N11O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1156.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127984-74-1 | |
| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


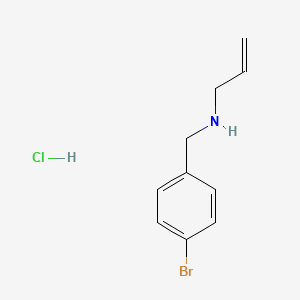
![N-[Cyclopropyl-[4-(2-methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2590898.png)

![5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2590902.png)
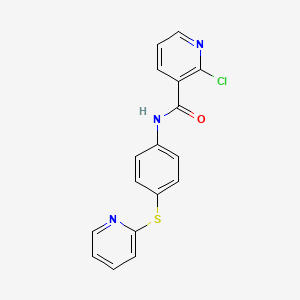
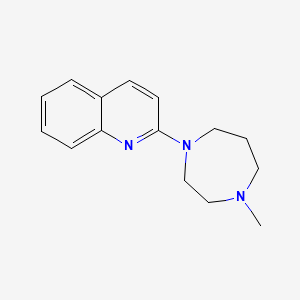
![N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2590905.png)
![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2590909.png)
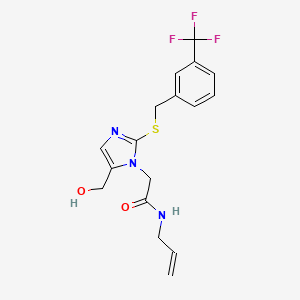
![4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2590912.png)
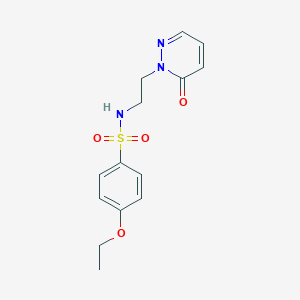
![N-(2,6-difluorophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2590917.png)
![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2590920.png)
